

Characterization of 2-(bromoacetyl)benzofuran: A Technical Guide

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Compound of Interest

Compound Name: *1-(1-Benzofuran-2-yl)-2-Bromoethan-1-One*

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This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(bromoacetyl)benzofuran, a key heterocyclic building block in medicinal chemistry. This document details the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for its identification and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectral data for 2-(bromoacetyl)benzofuran. While experimental FT-IR data has been reported, specific experimental NMR and MS data for this compound are not readily available in the public domain. Therefore, the NMR and MS data presented are predicted based on the analysis of the closely related analogue, 2-acetylbenzofuran, and fundamental principles of spectroscopy.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Chemical Shift (ppm)	Assignment
~7.7-7.9 (m, 2H)	Aromatic CH
~7.5-7.7 (m, 2H)	Aromatic CH
~7.3-7.5 (m, 1H)	Aromatic CH
~4.5 (s, 2H)	CH ₂ Br

Table 2: Infrared (IR) Spectroscopy Data

Vibrational Mode	Reported Frequency (cm ⁻¹)
C=O stretching	~1680
Aromatic C=C stretching	~1600-1450
C-O-C stretching (furan ring)	~1250
C-H stretching (aromatic)	~3100-3000
C-H bending (aromatic)	~900-675
C-Br stretching	~600-500

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Experimental data for FT-IR and FT-Raman spectra of 2-(bromoacetyl)benzofuran have been reported and analyzed in detail by A. Veeraiah in *Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy*, 2015, 147, 212-224. The values presented here are characteristic absorptions based on this and other studies of similar compounds.[\[1\]](#)

Table 3: Mass Spectrometry (MS) Data

Ion	Predicted m/z	Notes
[M] ⁺	238/240	Molecular ion peak (presence of Br isotopes)
[M-Br] ⁺	159	Loss of bromine radical
[C ₈ H ₅ O] ⁺	117	Benzofuranoyl cation
[C ₇ H ₅] ⁺	89	Tropylium ion

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols that can be adapted for the specific instrumentation available in a laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of 2-(bromoacetyl)benzofuran in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- **Instrumentation:** The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:**
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- **¹³C NMR Acquisition:**
 - Acquire a one-dimensional carbon spectrum with proton decoupling.

- A larger number of scans is typically required due to the low natural abundance of ^{13}C .
- The chemical shifts are referenced to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid 2-(bromoacetyl)benzofuran sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation: The analysis is performed on an FT-IR spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over a typical range of $4000\text{--}400\text{ cm}^{-1}$.
 - The final spectrum is presented in terms of transmittance or absorbance.

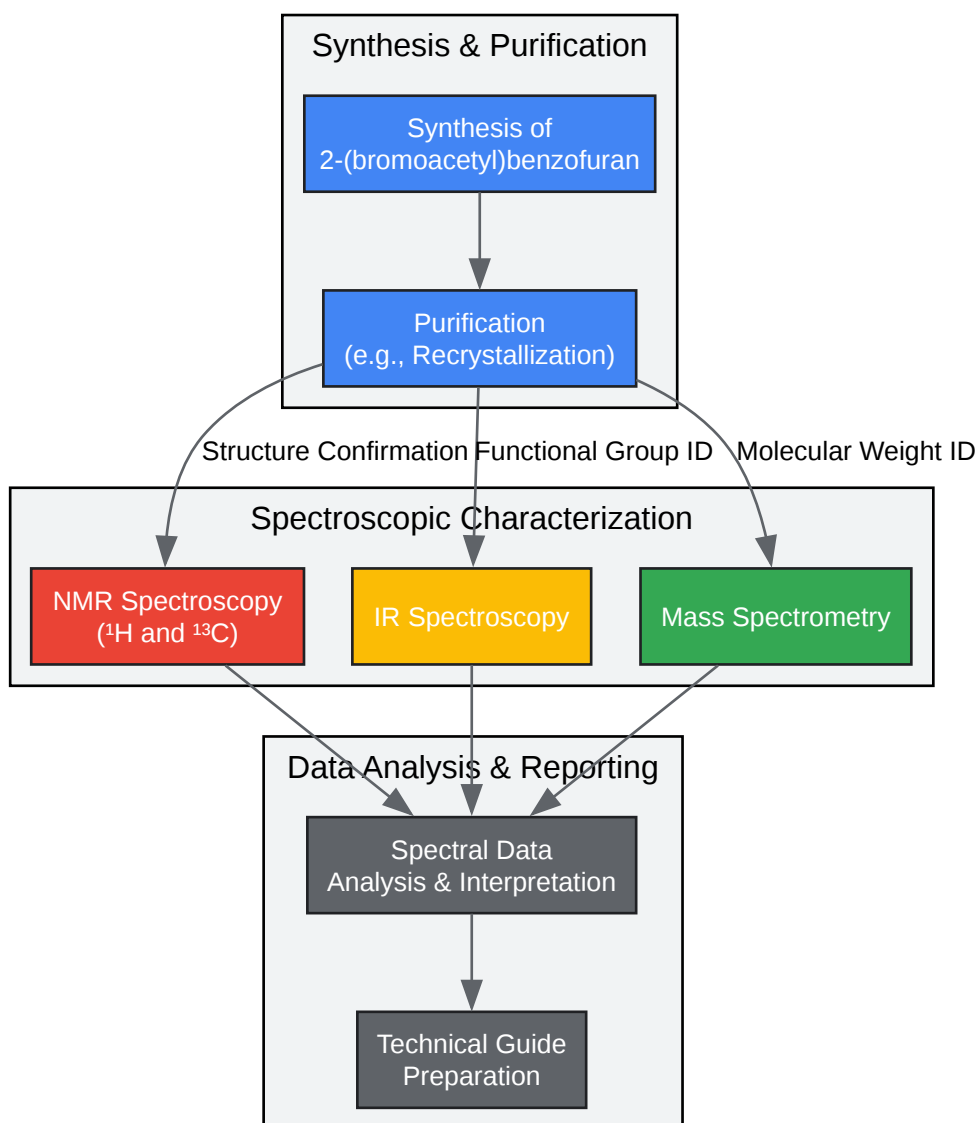
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of 2-(bromoacetyl)benzofuran in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: The analysis can be performed using a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition (EI-MS):
 - Introduce the sample into the ion source.
 - Bombard the sample with a beam of high-energy electrons (typically 70 eV).

- The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
- Data Acquisition (ESI-MS):
 - Infuse the sample solution into the ESI source where it is nebulized and ionized.
 - The generated ions are transferred into the mass analyzer.
 - The mass spectrum is recorded.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a chemical compound like 2-(bromoacetyl)benzofuran.



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Caption: Experimental workflow for the synthesis and characterization of 2-(bromoacetyl)benzofuran.

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References

- 1. FT-IR, FT-Raman, UV/Vis spectra and fluorescence imaging studies on 2-(bromoacetyl)benzo(b)furan by ab initio DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
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